molecular formula C11H11FO B15380994 (S)-3-(4-Fluorophenyl)cyclopentan-1-one

(S)-3-(4-Fluorophenyl)cyclopentan-1-one

Cat. No.: B15380994
M. Wt: 178.20 g/mol
InChI Key: UKFKGEOPZKWZEU-VIFPVBQESA-N
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Description

(S)-3-(4-Fluorophenyl)cyclopentan-1-one (CAS 330947-11-0) is a chiral organic compound with the molecular formula C 11 H 11 FO and a molecular weight of 178.20 g/mol . This compound serves as a valuable enantiopure building block in synthetic organic and medicinal chemistry. Its structure, featuring a cyclopentanone ring and a chiral center at the 3-position substituted with a 4-fluorophenyl group, makes it a versatile precursor for the synthesis of more complex, stereodefined molecules . This compound is for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle it with care, as it carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety precautions, including the use of personal protective equipment, should be followed. While specific applications for this single-enantiomer compound are not detailed in the available literature, its structural features are of significant interest. Related cyclopentanone derivatives are widely employed as key intermediates in constructing constrained scaffolds, such as azabicycloalkanes, which are common in drug discovery efforts . Furthermore, fluorinated cyclopentane derivatives are extensively investigated for their potential in developing novel Positron Emission Tomography (PET) imaging agents, such as amino acid-based radiotracers for oncology . The (S)-enantiomer provides a specific chiral handle for researchers exploring stereochemistry in biological interactions or aiming to develop asymmetric synthetic routes.

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

(3S)-3-(4-fluorophenyl)cyclopentan-1-one

InChI

InChI=1S/C11H11FO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2/t9-/m0/s1

InChI Key

UKFKGEOPZKWZEU-VIFPVBQESA-N

Isomeric SMILES

C1CC(=O)C[C@H]1C2=CC=C(C=C2)F

Canonical SMILES

C1CC(=O)CC1C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Activity of 4-Fluorophenyl Chalcone Derivatives

Compound Ring A Substitution Ring B Substitution IC50 (μM) Trend Inference
2j 4-Br, 2-OH, 5-I (meta) 4-F 4.703 High electronegativity at B enhances activity
2h 4-Cl, 2-OH, 5-I (meta) 4-OCH3 13.82 Lower electronegativity reduces potency
2p 4-OCH3, 5-I 4-OCH3 70.79 Methoxy groups diminish activity

Pyrazole and Thiazole Derivatives

and describe pyrazole and thiazole compounds with 4-fluorophenyl groups, synthesized via chalcone–hydrazine reactions. Key structural insights include:

  • Dihedral Angles : Pyrazole derivatives (e.g., compound 1 ) exhibit near-planar conformations between the pyrazole and fluorophenyl rings (dihedral angle = 4.64°), promoting π-π stacking or intramolecular charge transfer. In contrast, thiazole derivative 4 shows larger angles (~10.5°), likely due to steric effects from additional substituents .
  • Substituent Flexibility : Thiazole compounds 4 and 5 (4-chloro vs. 4-fluoro substitution) are isostructural but differ in halogen interactions, which may influence crystal packing and solubility .

Table 3: Conformational Analysis of Fluorophenyl Heterocycles

Compound Core Structure Dihedral Angle (°) Structural Implication
1 Pyrazole 4.64 Near-planar conformation, optimal for stacking
4 Thiazole ~10.5 Non-planar due to bulky substituents

Key SAR Trends

  • Electronegativity: Fluorine’s high electronegativity enhances binding affinity in chalcones (e.g., 2j vs. 2p) and may improve metabolic stability in cyclopentanone derivatives .
  • Planarity: Planar conformations in pyrazoles (e.g., compound 1) favor intermolecular interactions, while non-planar structures (e.g., thiazole 4) may alter solubility or crystallinity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-3-(4-Fluorophenyl)cyclopentan-1-one, and how can reaction conditions be optimized for high enantiomeric excess?

  • Methodological Answer : A typical route involves Friedel-Crafts acylation of 4-fluorobenzene with cyclopentanone derivatives. Key parameters include solvent selection (e.g., dichloromethane for solubility) and temperature control (0–25°C) to minimize side reactions. Enantioselective synthesis can employ chiral auxiliaries or asymmetric catalysis, such as Rh-catalyzed C–H activation (as seen in related fluorophenyl ketones). Optimization studies should use chiral HPLC or polarimetry to monitor enantiomeric excess .

Q. How does the fluorophenyl substituent influence the electronic and steric properties of this compound in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles like Grignard reagents. Steric effects are minimal due to the para-substitution. Computational modeling (DFT) and Hammett σ constants can quantify electronic effects, while competition experiments with non-fluorinated analogs (e.g., phenylcyclopentanone) provide empirical validation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported catalytic systems for asymmetric synthesis of this compound?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., Rh vs. Pd systems) may arise from ligand steric bulk or solvent polarity. Systematic screening using Design of Experiments (DoE) can identify optimal conditions. For example, Rh catalysts with bidentate phosphine ligands (e.g., BINAP) may improve enantioselectivity in polar aprotic solvents like THF. Kinetic studies (e.g., Eyring plots) can elucidate activation pathways .

Q. How can advanced spectroscopic techniques differentiate between diastereomers or confirm the S-configuration in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is definitive for absolute configuration determination. For solution-state analysis, NOESY NMR can identify spatial proximity between the fluorophenyl group and specific protons. Vibrational Circular Dichroism (VCD) provides complementary stereochemical data by correlating molecular vibrations with chirality .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity, and how can they be methodologically addressed?

  • Methodological Answer : Racemization risks increase at higher temperatures during scale-up. Strategies include:

  • Flow chemistry : Continuous processing ensures precise temperature control.
  • In-line monitoring : Raman spectroscopy tracks enantiomeric ratios in real time.
  • Chiral additives : Tartaric acid derivatives can stabilize the transition state to prevent epimerization .

Contradiction Analysis and Data Interpretation

Q. How should researchers interpret conflicting data on the stability of this compound under acidic vs. basic conditions?

  • Methodological Answer : Stability discrepancies may stem from protonation state differences. Under acidic conditions, the carbonyl oxygen is protonated, accelerating keto-enol tautomerism. In basic media, deprotonation at α-carbons can lead to aldol condensation. Controlled experiments with buffered solutions (pH 2–12) and LC-MS monitoring are recommended to map degradation pathways .

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